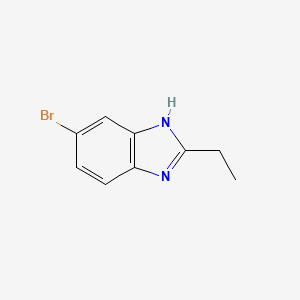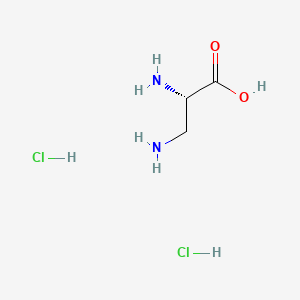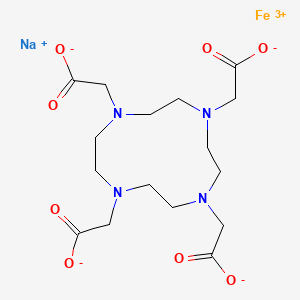
Iron DOTA Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron DOTA Sodium Salt is a coordination compound where iron is complexed with the tetraazacyclododecanetetraacetic acid (DOTA) ligand. The DOTA ligand acts as a chelating agent, forming stable complexes with metal ions such as iron due to its multidentate coordination sites . This compound has gained prominence in scientific research for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Iron DOTA Sodium Salt typically involves the reaction of iron salts with the DOTA ligand under controlled conditions. The process generally includes:
- Dissolving the DOTA ligand in water.
- Adding an iron salt, such as iron(III) chloride, to the solution.
- Adjusting the pH to facilitate the formation of the complex.
- Purifying the resulting compound through crystallization or other separation techniques .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Large-scale mixing of the DOTA ligand and iron salts in reactors.
- Continuous monitoring and adjustment of pH and temperature to optimize yield.
- Use of industrial crystallizers or filtration systems for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Iron DOTA Sodium Salt undergoes various chemical reactions, including:
Oxidation-Reduction (Redox) Reactions: The iron center can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions.
Substitution Reactions: The DOTA ligand can be substituted with other ligands under specific conditions, altering the properties of the complex.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various ligands such as phosphines, amines.
Major Products:
Oxidation Products: Iron(III) complexes.
Reduction Products: Iron(II) complexes.
Substitution Products: Complexes with different ligands.
Applications De Recherche Scientifique
Iron DOTA Sodium Salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Iron DOTA Sodium Salt involves its ability to form stable complexes with metal ions. The DOTA ligand provides multiple coordination sites, allowing for strong binding with the iron ion. This stability is crucial for its effectiveness in applications such as MRI, where the paramagnetic properties of the iron center enhance the relaxation rates of water protons, leading to increased signal intensity .
Comparaison Avec Des Composés Similaires
Gadoteric Acid: A gadolinium-based contrast agent used in MRI, similar to Iron DOTA Sodium Salt in its application but with gadolinium instead of iron.
Ferrous Sulfate: An iron supplement used to treat iron deficiency anemia, differing in its primary use and simpler structure compared to this compound.
Uniqueness: this compound is unique due to its combination of the DOTA ligand and iron, providing both stability and paramagnetic properties. This makes it particularly suitable for applications in MRI and other fields requiring stable iron complexes .
Propriétés
IUPAC Name |
sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O8.Fe.Na/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);;/q;+3;+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSSERXVJCTXJB-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FeN4NaO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857875 |
Source


|
| Record name | Iron(3+) sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149819-85-2 |
Source


|
| Record name | Iron(3+) sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
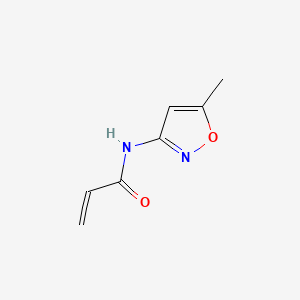
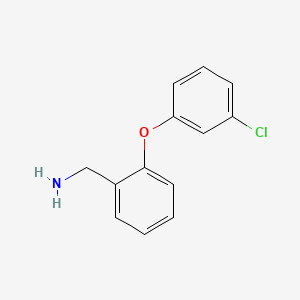

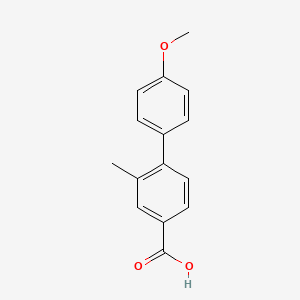

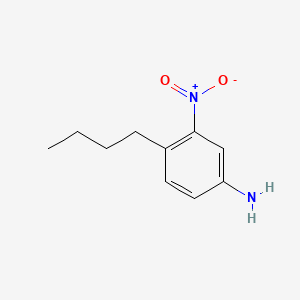
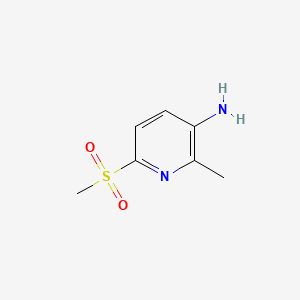
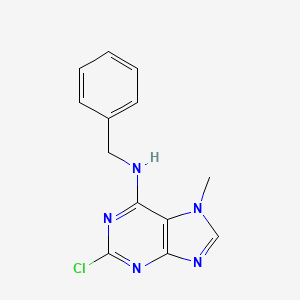
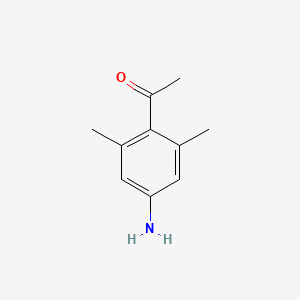

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)
